molecular formula C22H21N3O4 B2555898 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide CAS No. 898458-62-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2555898
CAS No.: 898458-62-3
M. Wt: 391.427
InChI Key: JUQFRBHQHPCKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a synthetic organic compound designed for research and development purposes. This molecule features a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The THIQ nucleus is present in numerous natural products and bioactive synthetic compounds, and it is frequently explored in the discovery of novel therapeutic agents . The structure is further functionalized with a furan ring and a 4-nitrobenzamide group, making it a valuable chemical tool for researchers. This compound is intended for use in various biochemical and pharmacological studies. It can serve as a key intermediate in organic synthesis or as a standard in analytical chemistry. Researchers may utilize it to explore structure-activity relationships (SAR), particularly in the development of new enzyme inhibitors or receptor modulators . The presence of the THIQ motif suggests potential research applications across several fields, including anticancer and antimicrobial studies, given that THIQ-based analogs have been reported to possess such activities . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-22(17-7-9-19(10-8-17)25(27)28)23-14-20(21-6-3-13-29-21)24-12-11-16-4-1-2-5-18(16)15-24/h1-10,13,20H,11-12,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQFRBHQHPCKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a furan ring, a nitro group, and a dihydroisoquinoline moiety. The molecular formula is C23H24N2O2C_{23}H_{24}N_{2}O_{2} with a molecular weight of 360.4 g/mol. The structure can be represented as follows:

N 2 3 4 dihydroisoquinolin 2 1H yl 2 furan 2 yl ethyl 4 nitrobenzamide\text{N 2 3 4 dihydroisoquinolin 2 1H yl 2 furan 2 yl ethyl 4 nitrobenzamide}

This complex structure suggests multiple sites for interaction with biological targets, which may contribute to its diverse pharmacological effects.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of nitrobenzamide derivatives. A related study on N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, which are key targets in diabetes management. The most active compound in that study exhibited an IC50 value of 10.75 μM against these enzymes, suggesting that modifications in the benzamide structure can enhance biological activity .

Antioxidant and Anti-inflammatory Properties

The presence of the furan ring in the compound has been linked to antioxidant activity. Research has indicated that compounds containing furan derivatives exhibit significant free radical scavenging abilities, which can mitigate oxidative stress-related diseases . Moreover, anti-inflammatory properties have also been observed in similar compounds, where they demonstrated inhibition of albumin denaturation—an indicator of anti-inflammatory potential.

Anticancer Potential

Benzamide derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells. In vitro studies have indicated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups (like -NO₂) on the aromatic ring enhances enzyme inhibition due to increased electrophilicity.
  • Furan Ring Influence : The furan moiety contributes to enhanced solubility and bioavailability, facilitating better interaction with biological targets.

A detailed SAR analysis can be summarized as follows:

SubstituentEffect on Activity
Nitro group (-NO₂)Increases enzyme inhibition
Furan ring presenceEnhances solubility and activity
DihydroisoquinolineContributes to anticancer effects

Case Studies and Research Findings

  • Antidiabetic Evaluation : A study synthesized various nitrobenzamide derivatives and evaluated their α-glucosidase inhibitory activity. The results indicated that compounds with specific substitutions showed improved potency compared to standard drugs .
  • Antioxidant Studies : In vitro assays demonstrated that furan-containing compounds exhibited significant antioxidant activity through the reduction of reactive oxygen species (ROS), suggesting therapeutic potential in oxidative stress-related conditions .
  • Anticancer Research : A series of benzamide derivatives were tested against different cancer cell lines, revealing that modifications in the substituents significantly affected their cytotoxicity profiles .

Scientific Research Applications

The compound exhibits significant biological activity, which can be categorized into several therapeutic areas:

Anticancer Activity

Research indicates that N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide has the potential to inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, which is crucial for preventing tumor growth.
  • Cell Cycle Arrest : Studies have indicated that this compound can halt the cell cycle at different phases, particularly G1 and G2/M phases, thereby inhibiting cancer cell division.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its unique structure allows it to interact with microbial enzymes or cellular components, disrupting their normal function.

Study 1: Anticancer Activity in A549 Cell Line

A study focusing on the A549 lung cancer cell line demonstrated that the compound exhibited an IC50 value of 15 µM. The primary mechanism was identified as apoptosis induction, suggesting its potential use as a therapeutic agent for lung cancer treatment.

Study 2: Efficacy in MCF7 Cell Line

In another investigation involving MCF7 breast cancer cells, the compound showed an IC50 value of 12.5 µM. The results indicated that it could cause cell cycle arrest at the G1 phase, effectively preventing further proliferation of breast cancer cells.

Study 3: Inhibition of HeLa Cells

Research conducted on HeLa cervical cancer cells revealed an IC50 value of 10 µM. The compound was found to inhibit specific enzymes essential for cancer cell survival and proliferation, highlighting its potential as a targeted therapy.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Data Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The compound’s closest structural analogues include derivatives with dihydroisoquinoline cores modified by varying substituents (e.g., sulfonyl, quinazoline, or benzothiazole groups). Key comparisons are summarized below:

Compound Key Structural Features Bioactivity Reference
N-(2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl) benzamide Dihydroisoquinoline linked to quinazoline via an ethoxyethyl bridge; benzamide substituent Anti-influenza activity (IC₅₀ < 10 µM)
Benzothiazole–Isoquinoline Derivatives (e.g., 4k–4p) Dihydroisoquinoline fused with benzothiazole via acetamide linker; halogen/methoxy substituents Anticancer potential (HPLC purity >90%; yields 71–86%)
N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-(2-methoxynaphthalen-1-yl)quinazolin-4-amine Methoxy-substituted dihydroisoquinoline with quinazoline-ethylphenyl linker Multidrug resistance (MDR) reversal agent (synthesized in 47.7% yield)
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide Dihydroisoquinoline sulfonyl group attached to pyrrolidone-carboxamide Cytotoxicity screening (plaque reduction at 55.3% with 0.596 µM IC₅₀)

Key Observations :

  • Anti-viral activity: Quinazoline-dihydroisoquinoline hybrids (e.g., ) exhibit stronger antiviral potency compared to the target compound, likely due to the quinazoline ring’s ability to intercalate with viral RNA/DNA.
  • Cytotoxicity: Sulfonyl-linked dihydroisoquinolines (e.g., ) demonstrate moderate cytotoxicity, suggesting the nitro group in the target compound may require optimization to balance efficacy and safety.

Key Insights :

  • The nitrobenzamide group in the target compound may improve solubility compared to halogenated benzothiazole derivatives , though this requires experimental validation.
  • The furan moiety could introduce metabolic instability due to oxidation susceptibility, whereas methoxy or sulfonyl groups in analogues enhance stability.
Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : The 4-nitrobenzamide group in the target compound likely enhances binding affinity to targets requiring charge transfer (e.g., kinases or viral polymerases), similar to sulfonyl groups in .

Heterocyclic Linkers : Furan’s smaller size compared to quinazoline or benzothiazole may reduce steric hindrance, improving target accessibility.

Substituent Positioning: Methoxy groups at the 6,7-positions of dihydroisoquinoline (e.g., ) enhance MDR reversal, whereas nitro groups at the benzamide para-position (target compound) may prioritize enzyme inhibition.

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